molecular formula C13H11N3O2S B5547436 N-[2-(pyrimidin-2-ylthio)acetyl]benzamide

N-[2-(pyrimidin-2-ylthio)acetyl]benzamide

Cat. No. B5547436
M. Wt: 273.31 g/mol
InChI Key: DIEADJBGNMZLLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(pyrimidin-2-ylthio)acetyl]benzamide and related compounds often involves multi-step chemical reactions that may include condensation, cyclization, and functional group transformations. These synthetic routes are designed to introduce or modify specific functional groups, enabling the formation of the desired compound with high purity and yield. Techniques such as one-pot synthesis and catalytic reactions in water have been reported to enhance the efficiency of these processes, contributing to the development of environmentally friendly methodologies (Chidrawar, 2017).

Molecular Structure Analysis

The molecular structure of N-[2-(pyrimidin-2-ylthio)acetyl]benzamide is characterized by the presence of a pyrimidine ring, a thioether linkage, and an acetylbenzamide moiety. This arrangement influences the compound's electronic distribution, conformational preferences, and intermolecular interactions. Advanced spectroscopic techniques, including NMR and X-ray crystallography, are often employed to elucidate the structural details of such molecules, providing insights into their stability, reactivity, and potential for forming complexes with metals or other organic compounds.

Chemical Reactions and Properties

Compounds like N-[2-(pyrimidin-2-ylthio)acetyl]benzamide participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions. These reactions are influenced by the compound’s functional groups, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. The reactivity patterns of these compounds are crucial for their application in synthetic chemistry and drug development (Elgemeie, 2020).

Scientific Research Applications

Histone Deacetylase Inhibition for Anticancer Activity

N-[2-(pyrimidin-2-ylthio)acetyl]benzamide derivatives have been studied for their potential as histone deacetylase (HDAC) inhibitors. These compounds can selectively inhibit HDACs at submicromolar concentrations, leading to blocked cancer cell proliferation, histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. This indicates a promising avenue for anticancer drug development, with some derivatives already undergoing clinical trials (Zhou et al., 2008).

Modulation of Potassium Channels for Epilepsy Treatment

Research into N-[2-(pyrimidin-2-ylthio)acetyl]benzamide derivatives has also uncovered their utility as KCNQ2/Q3 potassium channel openers. These channels are implicated in neurological conditions such as epilepsy and pain. Certain derivatives were found to be active in animal models of these conditions, highlighting the therapeutic potential of these compounds in neurology (Amato et al., 2011).

Analytical Applications in Pharmaceutical Quality Control

The compound and its related derivatives have been employed in analytical methodologies, such as nonaqueous capillary electrophoresis, to separate and identify pharmaceutical compounds and their impurities. This application is crucial for the quality control of medications, ensuring their safety and efficacy (Ye et al., 2012).

Amplification of Antibacterial Agents

Derivatives of N-[2-(pyrimidin-2-ylthio)acetyl]benzamide have been explored for their ability to enhance the efficacy of antibacterial agents like phleomycin against bacterial cultures. This suggests a role in developing more potent antibacterial therapies, which is increasingly important in the face of growing antibiotic resistance (Brown & Iwai, 1979).

Transition Metal Complexes with Antibacterial Activity

The compound has been utilized to synthesize transition metal complexes, which have shown promising antibacterial activity against various bacterial strains. This application opens up new avenues for the development of metal-based antibacterial agents (Fayyadh et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For instance, some pyrimidine derivatives have been found to present anti-fibrotic activities .

Future Directions

The future directions for research on “N-[2-(pyrimidin-2-ylthio)acetyl]benzamide” would likely depend on its biological or chemical activity. Pyrimidine derivatives, for example, have potential in the development of new anti-fibrotic drugs .

properties

IUPAC Name

N-(2-pyrimidin-2-ylsulfanylacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-11(9-19-13-14-7-4-8-15-13)16-12(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEADJBGNMZLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide

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